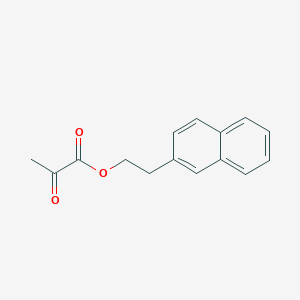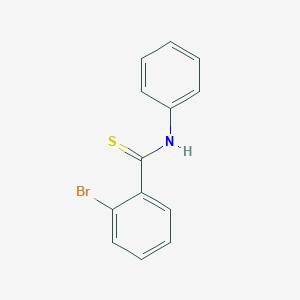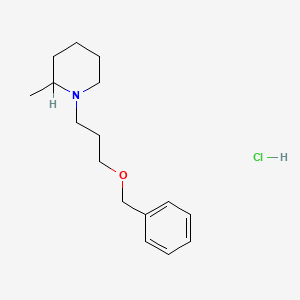
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyloxypropyl group attached to the piperidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride typically involves the following steps:
Formation of the Benzyloxypropyl Intermediate: This step involves the reaction of benzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide to form 3-benzyloxypropyl chloride.
N-Alkylation of Piperidine: The 3-benzyloxypropyl chloride is then reacted with 2-methylpiperidine in the presence of a base such as potassium carbonate to form 1-(3-benzyloxypropyl)-2-methylpiperidine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The piperidine ring can undergo reduction reactions to form piperidine derivatives with different substitution patterns.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Various piperidine derivatives.
Substitution: Compounds with different functional groups replacing the benzyloxy group.
Aplicaciones Científicas De Investigación
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with receptor sites, while the piperidine ring can modulate the activity of neurotransmitter systems. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(3-Benzyloxypropyl)piperidine: Lacks the methyl group on the piperidine ring.
1-(3-Benzyloxypropyl)-3-methylpiperidine: Has a methyl group at a different position on the piperidine ring.
1-(3-Benzyloxypropyl)-4-methylpiperidine: Another positional isomer with the methyl group at the 4-position.
Uniqueness: 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
78219-13-3 |
|---|---|
Fórmula molecular |
C16H26ClNO |
Peso molecular |
283.83 g/mol |
Nombre IUPAC |
2-methyl-1-(3-phenylmethoxypropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-15-8-5-6-11-17(15)12-7-13-18-14-16-9-3-2-4-10-16;/h2-4,9-10,15H,5-8,11-14H2,1H3;1H |
Clave InChI |
AKUVZMQDYKDZTA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


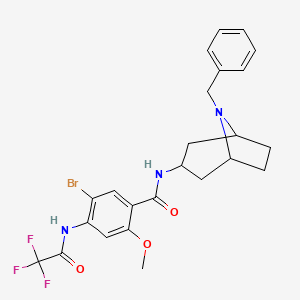
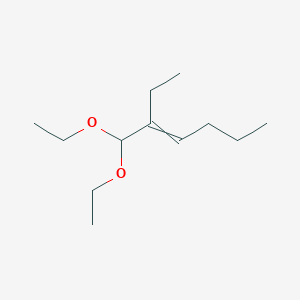
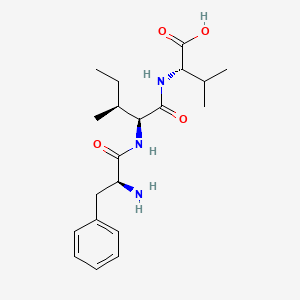
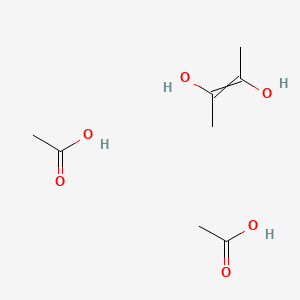

![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
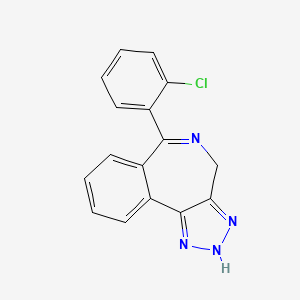
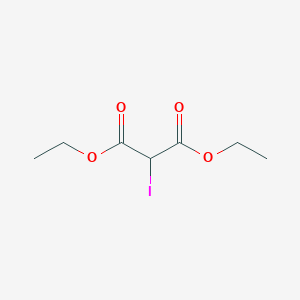
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
